molecular formula C4H6N4O2S B1274025 [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid CAS No. 401638-68-4

[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid

Cat. No. B1274025
M. Wt: 174.18 g/mol
InChI Key: ZMQLPHICWYKYRP-UHFFFAOYSA-N
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Description

[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid is a derivative of 1,2,4-triazole, a heterocyclic compound that has garnered interest due to its potential in creating biologically active substances. The triazole ring is a versatile scaffold for the synthesis of various pharmacologically active compounds, and its derivatives are known to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of starting substances such as 3-amino-1H-1,2,4-triazole, which can undergo condensation reactions with other compounds like substituted benzaldehyde to form Schiff bases. These reactions are typically catalyzed by glacial acetic acid and confirmed through techniques like IR, 1H NMR, and elemental analysis . Additionally, the synthesis of triazole salts can be achieved by reacting the appropriate acids with organic or inorganic bases and salts in alcoholic or aqueous media . Another approach involves the alkylation of triazole thiol with chloroacetic acid esters in the presence of sodium hydroxide or the etherification of triazole thioacetic acid with alcohols and concentrated sulfuric acid .

Molecular Structure Analysis

The molecular structure of triazole derivatives is confirmed using a combination of modern physical-chemical methods, including 1H-NMR spectroscopy, HPLC-MS, IR spectrophotometry, and elemental analysis. These methods ensure the accurate determination of the compounds' structures and the establishment of their individuality .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including condensation to form Schiff bases, isomerization, and cycloaddition. For instance, 1-aminobarbituric acid can isomerize to form triazolyl aliphatic acids, which can then undergo decarboxylation . Ruthenium-catalyzed cycloaddition has also been used to synthesize triazole amino acids, avoiding the Dimroth rearrangement and allowing for the creation of triazole-based scaffolds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as melting points and elemental composition, are determined using various analytical techniques. The melting point is often measured using devices like the OptiMelt MPA100, and the elemental composition is found using analyzers like the Elementar Vario EL cube (CHNS). These properties are crucial for confirming the purity and individuality of the synthesized compounds .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives : Derivatives of 1,2,4-triazole, including (3-amino-1H-1,2,4-triazol-5-yl)thio acetic acid, have been synthesized for developing new drugs. These derivatives are used as foundations for manufacturing native drugs and are studied for their structure using physical-chemical methods like 1H-NMR spectroscopy and HPLC-MS (Safonov, Panasenko, & Knysh, 2017).

  • Physico-Chemical Properties and Biological Activities : Studies have explored the physical and chemical properties of esters of this compound, highlighting their potential biological activities such as analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial properties (Salionov, 2015).

  • Synthesis of Salts : A variety of salts derived from (3-amino-1H-1,2,4-triazol-5-yl)thio acetic acid have been synthesized, showcasing diverse structures confirmed through advanced analysis techniques (Rud, Kaplaushenko, & Yurchenko, 2018).

  • Antimicrobial Activity : These compounds have demonstrated antimicrobial activity against strains like E. coli and Salmonella typhymurium. The structure-action relationship is crucial for developing substances with antimicrobial properties (Shcherbyna et al., 2016).

  • Pharmacological Study of Derivatives : Derivatives of 1,2,4-triazole like (3-amino-1H-1,2,4-triazol-5-yl)thio acetic acid have been studied for their pharmacological activities, including antimicrobial and antitubercular activities (Dave et al., 2007).

  • Binding Properties on Receptors : Some derivatives have been tested for their binding affinity to human ET(A) and ET(B) receptors, indicating potential for pharmacological applications (Salerno et al., 2007).

  • Characterization and Structural Studies : Detailed characterization and structural studies of derivatives are conducted using techniques like X-ray diffraction, IR, 1H NMR, and 13C NMR (Şahin et al., 2014).

  • Synthesis of Schiff Bases : Schiff bases of 3-amino-1H-1,2,4-triazole have been synthesized, showing good fungicidal activities. This indicates the compound's utility in developing fungicides (Sun et al., 2009).

properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2S/c5-3-6-4(8-7-3)11-1-2(9)10/h1H2,(H,9,10)(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQLPHICWYKYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SC1=NNC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395221
Record name ST50807797
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid

CAS RN

401638-68-4
Record name ST50807797
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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